molecular formula C12H17N3O3 B2863814 [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol CAS No. 1604046-43-6

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol

Cat. No.: B2863814
CAS No.: 1604046-43-6
M. Wt: 251.286
InChI Key: FMRSMKOZUFIELK-UHFFFAOYSA-N
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Description

[1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol: is a chemical compound that features a piperidine ring substituted with an amino and nitro group on the phenyl ring and a hydroxymethyl group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a suitable phenyl precursor to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The piperidine ring is then introduced through a cyclization reaction, and finally, the hydroxymethyl group is added via a hydroxymethylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with palladium or platinum catalysts are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various biological targets, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its functional groups allow for cross-linking and other modifications that enhance the properties of the resulting materials.

Mechanism of Action

The mechanism of action of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.

    [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]propane: Similar structure but with a propane group instead of a methanol group.

Uniqueness

The uniqueness of [1-(3-Amino-4-nitrophenyl)piperidin-4-yl]methanol lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydroxymethyl group provides additional reactivity compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

[1-(3-amino-4-nitrophenyl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c13-11-7-10(1-2-12(11)15(17)18)14-5-3-9(8-16)4-6-14/h1-2,7,9,16H,3-6,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRSMKOZUFIELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC(=C(C=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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